Cas no 1891389-72-2 (2-(2,4-Difluoro-5-methylphenyl)propanoic acid)
2-(2,4-Difluoro-5-methylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1891389-72-2
- 2-(2,4-difluoro-5-methylphenyl)propanoicacid
- 2-(2,4-difluoro-5-methylphenyl)propanoic acid
- EN300-1139082
- Benzeneacetic acid, 2,4-difluoro-α,5-dimethyl-
- 2-(2,4-Difluoro-5-methylphenyl)propanoic acid
-
- Inchi: 1S/C10H10F2O2/c1-5-3-7(6(2)10(13)14)9(12)4-8(5)11/h3-4,6H,1-2H3,(H,13,14)
- InChI Key: FJSZYLBIYBPXIQ-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C)C=C1C(C(=O)O)C)F
Computed Properties
- Exact Mass: 200.06488588g/mol
- Monoisotopic Mass: 200.06488588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.260±0.06 g/cm3(Predicted)
- Boiling Point: 264.4±35.0 °C(Predicted)
- pka: 4.04±0.15(Predicted)
2-(2,4-Difluoro-5-methylphenyl)propanoic acid Pricemore >>
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| Enamine | EN300-1139082-2.5g |
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| Enamine | EN300-1139082-10g |
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2-(2,4-Difluoro-5-methylphenyl)propanoic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-(2,4-Difluoro-5-methylphenyl)propanoic acid
Introduction to 2-(2,4-Difluoro-5-methylphenyl)propanoic acid (CAS No. 1891389-72-2)
2-(2,4-Difluoro-5-methylphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1891389-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural features that include a fluoro-substituted benzene ring and a propyl side chain. The presence of fluorine atoms at the 2 and 4 positions, along with a methyl group at the 5 position, imparts distinct electronic and steric properties to the molecule, making it a promising candidate for various biochemical applications.
The synthesis and characterization of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid have been extensively studied due to its potential pharmacological activity. The compound’s structure suggests that it may interact with biological targets in ways that could be beneficial for drug development. Specifically, the fluoro-substituents are known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high precision, providing insights into its potential role in modulating biological pathways.
In recent years, there has been a growing interest in exploring the pharmacological properties of fluorinated aromatic compounds. Studies have demonstrated that such molecules can exhibit potent activity against a range of diseases, including cancer and infectious disorders. For instance, derivatives of fluoro-substituted benzoic acids have shown promise in inhibiting key enzymes involved in tumor growth and progression. The propyl side chain in 2-(2,4-Difluoro-5-methylphenyl)propanoic acid may also contribute to its bioactivity by influencing the molecule’s solubility and interactions with biological membranes.
One of the most compelling aspects of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid is its versatility in chemical modifications. Researchers can explore various derivatives by introducing additional functional groups or altering the substitution pattern on the benzene ring. This flexibility allows for the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, modifications aimed at enhancing oral bioavailability or reducing toxicity could make this compound an attractive scaffold for drug discovery programs.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to improve drug efficacy and reduce degradation rates. In 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, the electron-withdrawing nature of fluorine atoms at positions 2 and 4 can modulate the electronic distribution across the molecule, affecting its reactivity and interactions with biological targets. This feature has been exploited in the development of antiviral and anticancer agents, where precise control over molecular interactions is essential.
Recent studies have also highlighted the importance of fluorinated compounds in addressing emerging infectious diseases. The global rise in antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial agents. 2-(2,4-Difluoro-5-methylphenyl)propanoic acid and its derivatives may offer a solution by targeting unique bacterial pathways that are less susceptible to existing treatments. Additionally, fluorine substitution can enhance drug resistance against metabolic degradation pathways in bacteria, ensuring prolonged activity.
The synthetic routes to 2-(2,4-Difluoro-5-methylphenyl)propanoic acid have been refined through modern organic synthesis techniques. Advances in catalysis and green chemistry have enabled more efficient and sustainable production methods. For instance, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for constructing complex aryl structures like those found in this compound. These methods not only improve yield but also minimize waste generation, aligning with global efforts toward environmentally responsible chemical manufacturing.
In conclusion,(CAS No. 1891389-72-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential bioactivity. The combination of fluoro-substituents and a propyl side chain offers a versatile platform for drug discovery applications across multiple therapeutic areas. As research continues to uncover new applications for this compound,(CAS No. 1891389-72-2) is poised to play an increasingly important role in developing next-generation therapeutics.
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